molecular formula C9H10N4 B3358848 7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile CAS No. 82447-91-4

7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile

Cat. No. B3358848
CAS RN: 82447-91-4
M. Wt: 174.2 g/mol
InChI Key: WRXYOMOXTUCWLQ-UHFFFAOYSA-N
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Description

7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile is a type of 1,6-naphthyridine derivative . Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community due to their wide range of biological applications . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of 1,6-naphthyridines has been a topic of interest in the synthetic and medicinal chemistry fields . Recent synthetic developments have paved a path to a wide range of functionalized 1,6-naphthyridines . The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . Six isomeric naphthyridines exist currently .


Chemical Reactions Analysis

The reactivity of 1,6-naphthyridines involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Mechanism of Action

While the specific mechanism of action for 7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile is not mentioned in the search results, 1,6-naphthyridines are known to have a variety of biological activities. They are being explored for cancer chemotherapy as an antitumor agent . In addition, 1,6-naphthyridines possess a well-documented biological activity, including antibacterial agent , antiviral agent , and antiproliferative activity , and act as an inhibitor of human immunodeficiency virus infection integrase for the treatment of acquired immune deficiency syndrome .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . Due to the wide applicability in medicinal chemistry and materials science, the future directions of 1,6-naphthyridines could involve further exploration of their synthesis and biological applications .

properties

IUPAC Name

7-amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-4-7-8-6(2-1-3-12-8)5-13-9(7)11/h5,12H,1-3H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXYOMOXTUCWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(C(=C2NC1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513140
Record name 7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82447-91-4
Record name 7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Reactant of Route 2
7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Reactant of Route 3
7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Reactant of Route 4
7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Reactant of Route 5
7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Reactant of Route 6
7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile

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